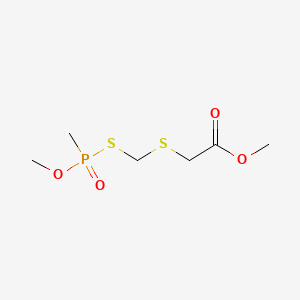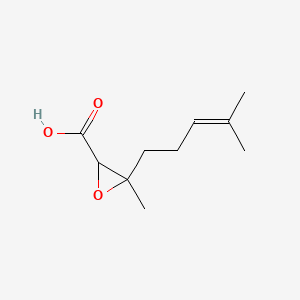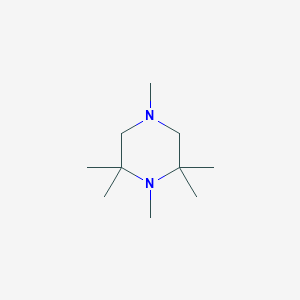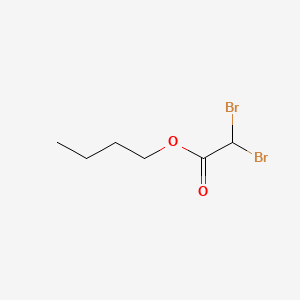![molecular formula C36H24CaN4O12S2Sr B13770141 calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate CAS No. 55491-44-6](/img/structure/B13770141.png)
calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is a complex organic compound that belongs to the class of azo dyes. These dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its vibrant red hue and is commonly used as a pigment in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate typically involves the diazotization of 2-amino-5-methylbenzenesulfonic acid followed by coupling with 3-carboxy-2-hydroxynaphthalene. The reaction is carried out in an acidic medium, usually with hydrochloric acid, to facilitate the formation of the diazonium salt. The resulting diazonium compound is then coupled with the naphthol derivative to form the azo dye. The final step involves the addition of calcium and strontium salts to form the desired pigment.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process begins with the diazotization of 2-amino-5-methylbenzenesulfonic acid in the presence of hydrochloric acid and sodium nitrite. The diazonium salt formed is then coupled with 3-carboxy-2-hydroxynaphthalene in an alkaline medium. Finally, calcium chloride and strontium chloride are added to the reaction mixture to precipitate the pigment, which is then filtered, washed, and dried.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is used as a model compound to study the behavior of azo dyes under various chemical conditions. It is also used in the development of new synthetic methodologies for the preparation of complex organic molecules.
Biology
In biological research, this compound is used as a staining agent to visualize cellular components under a microscope. Its vibrant color makes it an excellent choice for highlighting specific structures within cells and tissues.
Medicine
In medicine, the compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with metal ions makes it a candidate for targeted drug delivery applications.
Industry
In industrial applications, this compound is widely used as a pigment in the production of paints, inks, and plastics. Its stability and vibrant color make it a popular choice for coloring various materials.
Mécanisme D'action
The mechanism of action of calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate primarily involves its interaction with light. The azo group in the compound absorbs light in the visible spectrum, leading to the vivid color observed. Additionally, the compound can form stable complexes with metal ions, which can influence its chemical behavior and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Barium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
- Manganese;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
- Sodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
Uniqueness
Calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is unique due to its ability to form stable complexes with both calcium and strontium ions. This dual metal ion complexation imparts unique properties to the compound, such as enhanced stability and distinct color characteristics, making it particularly valuable in industrial applications.
Propriétés
Numéro CAS |
55491-44-6 |
|---|---|
Formule moléculaire |
C36H24CaN4O12S2Sr |
Poids moléculaire |
896.4 g/mol |
Nom IUPAC |
calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/2C18H14N2O6S.Ca.Sr/c2*1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;;/h2*2-9,21H,1H3,(H,22,23)(H,24,25,26);;/q;;2*+2/p-4 |
Clé InChI |
DMCIOJSMBNVCHJ-UHFFFAOYSA-J |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ca+2].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)


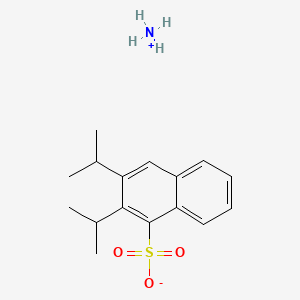
![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)
